molecular formula C12H24 B3054562 1-Hexyl-3-methylcyclopentane CAS No. 61142-68-5

1-Hexyl-3-methylcyclopentane

Cat. No.: B3054562
CAS No.: 61142-68-5
M. Wt: 168.32 g/mol
InChI Key: HWRYHSGAVPPRHI-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylcyclopentane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a hexyl group at the first position and a methyl group at the third position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylcyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane with hexyl and methyl groups. This can be achieved using Friedel-Crafts alkylation, where cyclopentane reacts with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated precursors. For instance, hexylcyclopentene can be hydrogenated in the presence of a palladium or platinum catalyst to yield this compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-methylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine gas (Cl2), bromine (Br2), UV light, heat

Major Products Formed:

Scientific Research Applications

1-Hexyl-3-methylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s carbon-hydrogen bonds are cleaved, and oxygen atoms are introduced, forming alcohols, ketones, or carboxylic acids. In reduction reactions, hydrogen atoms are added to the compound, saturating any double or triple bonds. Substitution reactions involve the replacement of hydrogen atoms with halogens or other substituents .

Comparison with Similar Compounds

1-Hexyl-3-methylcyclopentane can be compared with other cycloalkanes such as:

    Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in the production of synthetic resins.

    Methylcyclopentane: Contains a single methyl group, used as a solvent and in the synthesis of pharmaceuticals.

    Hexylcyclopentane: Contains a single hexyl group, used in the production of lubricants and specialty chemicals.

Uniqueness: this compound is unique due to its dual substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. The presence of both hexyl and methyl groups influences its physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-hexyl-3-methylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYHSGAVPPRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337689
Record name 1-Hexyl-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61142-68-5
Record name 1-Hexyl-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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